molecular formula C7H8N2O2 B11824363 (2E)-3-(3-Methylimidazol-4-YL)prop-2-enoic acid

(2E)-3-(3-Methylimidazol-4-YL)prop-2-enoic acid

Cat. No.: B11824363
M. Wt: 152.15 g/mol
InChI Key: NMRLUTUNCWBWCC-UHFFFAOYSA-N
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Description

(2E)-3-(3-Methylimidazol-4-YL)prop-2-enoic acid is a compound that features an imidazole ring, a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions . This reaction can be catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization.

Industrial Production Methods

Industrial production of imidazole derivatives often involves the use of high-throughput methods and scalable reaction conditions. For example, the use of metal-catalyzed cyclization reactions allows for the efficient production of large quantities of the desired compound .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Methylimidazol-4-YL)prop-2-enoic acid can undergo various types of chemical reactions including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: The compound can undergo substitution reactions where functional groups on the imidazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can yield imidazolines.

Scientific Research Applications

(2E)-3-(3-Methylimidazol-4-YL)prop-2-enoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-(3-Methylimidazol-4-YL)prop-2-enoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-3-(3-Methylimidazol-4-YL)prop-2-enoic acid apart is its unique combination of an imidazole ring and a propenoic acid side chain. This structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3-(3-methylimidazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C7H8N2O2/c1-9-5-8-4-6(9)2-3-7(10)11/h2-5H,1H3,(H,10,11)

InChI Key

NMRLUTUNCWBWCC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C=CC(=O)O

Origin of Product

United States

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